

Technical Guide: 2-Isobutyl-1,3-Oxothiolane (CAS No. 17643-70-8)

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Compound of Interest

Compound Name: 2-Isobutyl-1,3-oxothiolane

Cat. No.: B15446483

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-isobutyl-1,3-oxothiolane**, a heterocyclic compound of interest in synthetic organic chemistry. This document details its chemical identity, physical properties, a representative synthetic protocol, and its potential applications as a building block in the design of more complex molecules.

Chemical Identity and Properties

2-Isobutyl-1,3-oxothiolane, also known by its synonym 2-isopropyl-1,3-oxathiolane, is an organic compound featuring a five-membered ring containing both an oxygen and a sulfur atom. Its chemical structure and key identifiers are presented below.

Identifier	Value
IUPAC Name	2-(2-methylpropyl)-1,3-oxathiolane
Synonym	2-Isopropyl-1,3-oxathiolane
CAS Number	17643-70-8
Molecular Formula	C ₇ H ₁₄ OS
Molecular Weight	146.25 g/mol

A summary of its computed physical and chemical properties is provided in the table below. Experimental data for this specific compound is limited in publicly available literature; therefore, these values are based on computational models.

Property	Value
XLogP3-AA	2.2
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	2
Exact Mass	146.07653 g/mol
Topological Polar Surface Area	34.5 Å ²
Heavy Atom Count	9

Synthesis of 2-Isobutyl-1,3-Oxathiolane

The synthesis of 2-substituted 1,3-oxathiolanes is typically achieved through the condensation of an aldehyde with 2-mercaptoethanol. This acid-catalyzed reaction proceeds via the formation of a hemithioacetal followed by intramolecular cyclization and dehydration.

General Experimental Protocol

The following is a representative experimental protocol for the synthesis of **2-isobutyl-1,3-oxathiolane**. This protocol is based on established methods for the synthesis of analogous 2-alkyl-1,3-oxathiolanes.

Materials:

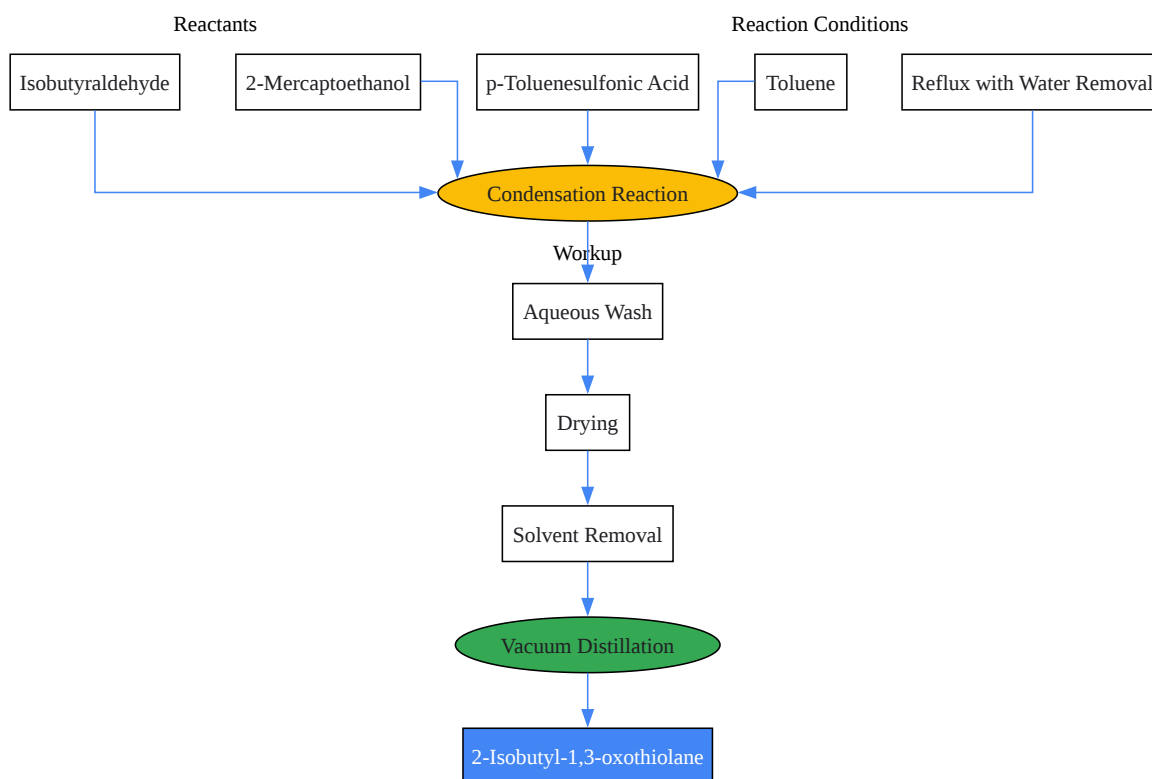
- Isobutyraldehyde (2-methylpropanal)
- 2-Mercaptoethanol
- p-Toluenesulfonic acid (catalyst)

- Toluene (solvent)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware for reflux and extraction

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isobutyraldehyde (1.0 equivalent), 2-mercaptoethanol (1.0 equivalent), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents) in toluene.
- Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.
- Once the theoretical amount of water has been collected, or the reaction is deemed complete by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), cool the reaction mixture to room temperature.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **2-isobutyl-1,3-oxothiolane**.

Synthesis Workflow



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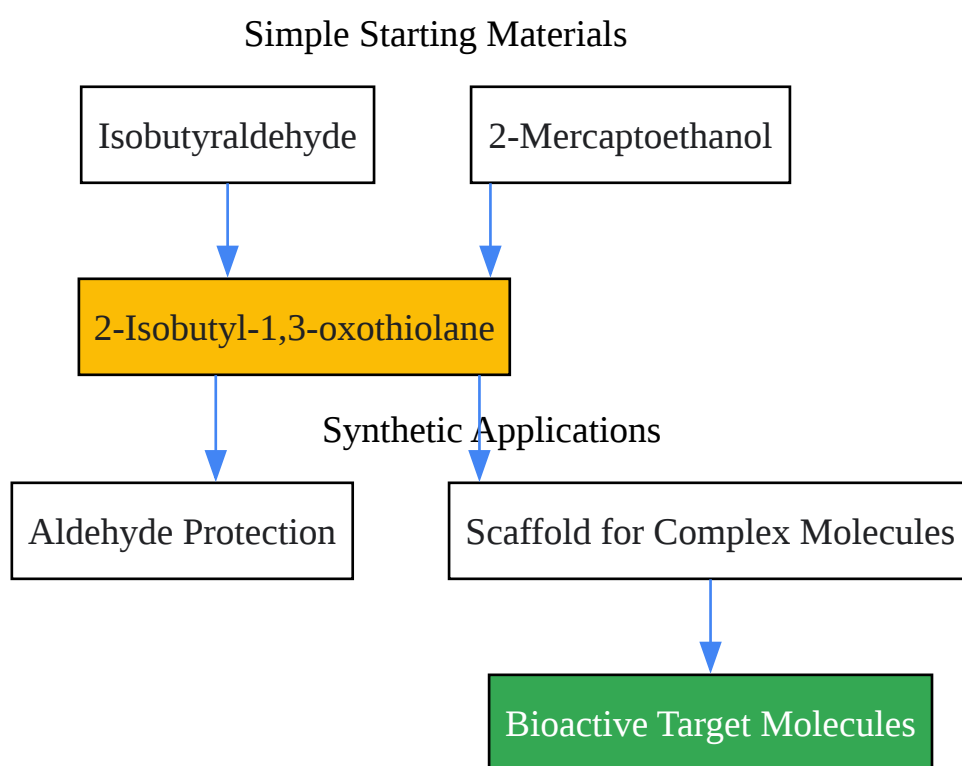
Synthetic workflow for **2-isobutyl-1,3-oxothiolane**.

Role in Synthetic Chemistry and Drug Development

2-Isobutyl-1,3-oxothiolane is not known to possess intrinsic biological activity or to be involved in specific signaling pathways. Its primary value to researchers and drug development

professionals lies in its utility as a synthetic intermediate. The 1,3-oxathiolane moiety can serve as a protecting group for aldehydes.

Furthermore, the 1,3-oxathiolane ring system is a structural motif present in some bioactive molecules. Therefore, **2-isobutyl-1,3-oxathiolane** can be considered a building block for the synthesis of more complex molecular architectures with potential therapeutic applications. Its isobutyl group can be a key pharmacophoric element or a lipophilic side chain in the design of new chemical entities.



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- To cite this document: BenchChem. [Technical Guide: 2-Isobutyl-1,3-Oxothiolane (CAS No. 17643-70-8)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15446483#2-isobutyl-1-3-oxothiolane-cas-number\]](https://www.benchchem.com/product/b15446483#2-isobutyl-1-3-oxothiolane-cas-number)

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